molecular formula C6H4N6 B2791537 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 58390-42-4

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No. B2791537
CAS RN: 58390-42-4
M. Wt: 160.14
InChI Key: IBDFEAAYRWQLBK-UHFFFAOYSA-N
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Description

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a chemical compound with the CAS number 58390-42-4 . It has a molecular weight of 160.14 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4N6/c7-3-4-6(8)12-5(11-10-4)1-2-9-12/h1-2H,8H2 . This indicates the molecular structure of the compound.

Scientific Research Applications

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile has a wide range of applications in scientific research. It has been studied extensively due to its unique properties and potential applications in various scientific fields. It has been used in the synthesis of various organic compounds, such as heterocyclic compounds, polymers, and drugs. It has also been used in the synthesis of organic catalysts and in the development of new materials for various applications. Additionally, this compound has been studied for its potential applications in biochemistry and medicine, including its use as a drug target for cancer and other diseases.

Mechanism of Action

The exact mechanism of action of 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, resulting in the inhibition of their activity. This is thought to be the basis for its potential therapeutic applications. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which may lead to its potential therapeutic applications. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. Additionally, this compound has been studied for its potential effects on the immune system, as well as its potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it suitable for use in a variety of reactions. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are also some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, which can make it difficult to use in organic reactions.

Future Directions

There are several potential future directions for 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile. One potential direction is to further investigate its potential applications in biochemistry and medicine, such as its use as a drug target for cancer and other diseases. Additionally, further research could be conducted to investigate its potential effects on the immune system, as well as its potential applications in cancer therapy. Additionally, further research could be conducted to investigate its potential applications in the synthesis of organic catalysts and new materials. Finally, further research could be conducted to investigate its potential applications in the synthesis of heterocyclic compounds, polymers, and drugs.

Synthesis Methods

The synthesis of 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a multi-step process that involves the use of several reagents and solvents. The first step involves the reaction of 4-amino-3-methylpyrazole with carbon disulfide in the presence of sodium hydroxide to form 4-amino-3-methylpyrazole-2-thione. This intermediate is then reacted with acrylonitrile in the presence of anhydrous zinc chloride to form this compound. An alternative synthesis method involves the reaction of 4-amino-3-methylpyrazole with ethyl cyanoacetate in the presence of a base such as potassium carbonate to form this compound.

properties

IUPAC Name

4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6/c7-3-4-6(8)12-5(11-10-4)1-2-9-12/h1-2H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDFEAAYRWQLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=NC(=C(N2N=C1)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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